molecular formula C18H24FNO4 B1469921 1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-piperidinecarboxylic acid CAS No. 2197416-12-7

1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-piperidinecarboxylic acid

Cat. No.: B1469921
CAS No.: 2197416-12-7
M. Wt: 337.4 g/mol
InChI Key: VVAKZLAABFIUDS-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-piperidinecarboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorinated aromatic ring, and a piperidine carboxylic acid moiety

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-piperidinecarboxylic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring is introduced via a substitution reaction, often using a halogenated precursor and a fluorinating agent.

    Attachment of the tert-Butoxycarbonyl Group: The Boc protecting group is introduced to the nitrogen atom of the piperidine ring using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-piperidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amine.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-piperidinecarboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is employed in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-piperidinecarboxylic acid can be compared with other similar compounds, such as:

    1-(tert-Butoxycarbonyl)-3-phenyl-2-piperidinecarboxylic acid: Lacks the fluorine and methyl groups on the aromatic ring, resulting in different reactivity and applications.

    1-(tert-Butoxycarbonyl)-3-(4-chloro-3-methylphenyl)-2-piperidinecarboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and biological activity.

    1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-pyrrolidinecarboxylic acid: Features a pyrrolidine ring instead of a piperidine ring, affecting its structural and functional properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO4/c1-11-10-12(7-8-14(11)19)13-6-5-9-20(15(13)16(21)22)17(23)24-18(2,3)4/h7-8,10,13,15H,5-6,9H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAKZLAABFIUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CCCN(C2C(=O)O)C(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-piperidinecarboxylic acid
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1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-piperidinecarboxylic acid
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1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-piperidinecarboxylic acid
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1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-piperidinecarboxylic acid
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1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-piperidinecarboxylic acid
Reactant of Route 6
1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-piperidinecarboxylic acid

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